

An In-depth Technical Guide to Imidazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Imidazole-4-carboxylic acid*

Cat. No.: *B104379*

[Get Quote](#)

This technical guide provides a comprehensive overview of **Imidazole-4-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. It covers its fundamental chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Identity: IUPAC Name and Synonyms

Imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a carboxylic acid group. Due to tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the imidazole ring, the carboxylic acid group can be designated at either position 4 or 5. Consequently, the compound is referred to by several names in the literature. The IUPAC preferred name is **1H-imidazole-4-carboxylic acid**.

Common synonyms for the compound include:

- 4-Imidazolecarboxylic acid[1][2][3]
- 1H-Imidazole-5-carboxylic acid[1][2]
- 4-Carboxyimidazole[2][4]
- IMCOOH[2]
- ICA (4-Imidazolecarboxylic acid)[1]

- 3H-**Imidazole-4-carboxylic acid**[\[1\]](#)[\[2\]](#)

The Chemical Abstracts Service (CAS) registry number for this compound is 1072-84-0[\[1\]](#)[\[2\]](#).

Physicochemical Properties

The key quantitative properties of **Imidazole-4-carboxylic acid** are summarized in the table below, providing essential data for experimental design and chemical handling.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₄ N ₂ O ₂	[1] [5]
Molecular Weight	112.09 g/mol	[1] [2]
Appearance	White to off-white or tan solid powder	[1] [4] [6]
Melting Point	294-295 °C (decomposes)	[1] [4] [7]
Boiling Point	495 °C at 760 mmHg	[1]
Density	1.524 g/cm ³	[1]
pKa	1.73 (carboxyl group), 2.69±0.10 (predicted)	[1] [4]
Solubility	Sparingly soluble in aqueous acid	[1]
Flash Point	253.2 °C	[1]

Experimental Protocols

This section details a common and reliable method for the synthesis and subsequent purification of **Imidazole-4-carboxylic acid**.

3.1. Synthesis via Hydrolysis of Ethyl Imidazole-4-carboxylate

This protocol is adapted from established laboratory procedures for the saponification of an ester to a carboxylic acid.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Ethyl imidazole-4-carboxylate
- Potassium hydroxide (KOH) solution (1-2%)
- Sulfuric acid (H_2SO_4) solution (e.g., 1M)
- Deionized water
- Solvent for recrystallization (e.g., water)
- Thin Layer Chromatography (TLC) supplies

Procedure:

- Reaction Setup: Prepare a potassium hydroxide solution. A mass ratio of approximately 1:2.2 to 1:2.5 of ethyl imidazole-4-carboxylate to the 1-2% KOH solution is recommended.[7][8]
- Hydrolysis: Combine the ethyl imidazole-4-carboxylate with the KOH solution in a suitable reaction vessel. Stir the mixture at a controlled temperature, for instance, 25-30 °C.[8][9]
- Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
- Precipitation: Once the reaction is complete, cool the mixture in an ice bath. Slowly add the sulfuric acid solution dropwise while stirring to adjust the pH to approximately 1-2. This will protonate the carboxylate salt, causing the crude **1H-imidazole-4-carboxylic acid** to precipitate out of the solution.[7][8]
- Isolation: Collect the precipitated solid by vacuum filtration. Wash the crude product with cold deionized water to remove residual salts.

3.2. Purification

The crude product can be purified using several methods, including recrystallization or acid-base extraction.

Recrystallization Protocol:

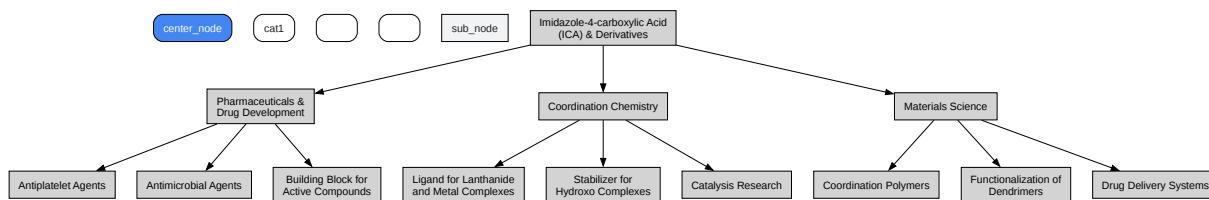
- Dissolve the crude solid in a minimum amount of hot solvent (e.g., water).
- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the pure crystals by vacuum filtration and dry them thoroughly.


Acid-Base Extraction Protocol:[8]

- Dissolve the crude product in a suitable organic solvent.
- Extract the organic solution with an aqueous base (e.g., NaHCO_3 or NaOH solution). The **imidazole-4-carboxylic acid** will deprotonate and move into the aqueous layer as its salt.
- Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
- Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the pure product.
- Filter the solid, wash with cold water, and dry to yield the purified **imidazole-4-carboxylic acid**.

Visualized Workflows and Applications

4.1. Synthesis and Purification Workflow


The following diagram illustrates the key steps in the synthesis of **Imidazole-4-carboxylic acid** via hydrolysis, followed by purification.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and purification.

4.2. Applications and Biological Relevance

Imidazole-4-carboxylic acid serves as a versatile building block in various scientific fields. Its derivatives have shown significant biological activity, and the parent molecule is a key ligand in coordination chemistry.

[Click to download full resolution via product page](#)

Caption: Key application areas of **Imidazole-4-carboxylic acid**.

This compound and its derivatives are actively researched for various purposes. For instance, certain ester and carboxamide derivatives have been identified as antiplatelet agents that can inhibit COX-1 or act as antagonists for ADP and PAF receptors.^[10] In materials science, it is used to create coordination polymers and to functionalize dendrimers, altering their surface properties for potential use in catalysis or drug delivery systems.^{[1][6][11]} Its ability to form stable complexes with metal ions, such as lanthanides, makes it a valuable ligand in inorganic and coordination chemistry.^{[1][7]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1072-84-0|1H-Imidazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1H-Imidazole-4-Carboxylic Acid | Properties, Uses, Safety, Supplier Information – Buy High Purity Imidazole-4-Carboxylic Acid China [chemheterocycles.com]
- 5. 4-Imidazole carboxylic acid | 1072-84-0 | FI11530 [biosynth.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Imidazole-4-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104379#imidazole-4-carboxylic-acid-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com